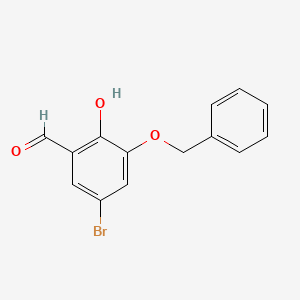
3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Chemical Synthesis and Characterization : 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde is a compound that can be synthesized and characterized through various chemical processes. For example, Otterlo et al. (2004) described the bromination of 3-hydroxybenzaldehyde, leading to compounds like 2-bromo-3-hydroxybenzaldehyde, which can be further converted into related derivatives (Otterlo et al., 2004). Similarly, other studies have explored the synthesis of related bromo-hydroxybenzaldehyde compounds, highlighting the diverse synthetic pathways and chemical properties of these compounds (Du Longchao, 2013).
Applications in Organic Chemistry
- Use in Organic Synthesis : In the field of organic chemistry, 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde and its derivatives are used in the synthesis of various organic compounds. For example, a study by Bossio et al. (1991) involved using 5-bromo-2-hydroxybenzaldehyde as a carbonyl compound in the synthesis of benzofuran derivatives (Bossio et al., 1991). This illustrates the compound's utility as a building block in creating structurally complex molecules.
Pharmaceutical Research
- Potential in Pharmaceutical Research : In pharmaceutical research, derivatives of 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde have been explored. For instance, Bi (2015) synthesized a non-peptide CCR5 antagonist from 5-bromo-2-hydroxybenzaldehyde, showcasing the potential of these compounds in drug development (Bi, 2015).
Catalytic Applications
- Catalysis : These compounds have also found use in catalytic applications. A study by Wang et al. (2014) on Suzuki cross-coupling reactions used 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde, demonstrating its role in facilitating important chemical reactions (Wang et al., 2014).
Analytical Chemistry
- Analytical Chemistry : In analytical chemistry, compounds like 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde are used for the development of analytical methods. For example, Shi Jie (2000) discussed the gas chromatographic determination of a similar compound, highlighting the role of these compounds in analytical techniques (Shi Jie, 2000).
Environmental Applications
- Environmental Science : Research into the environmental fate of similar compounds has been conducted. For instance, Neilson et al. (1988) studied the transformations of halogenated aromatic aldehydes by anaerobic bacteria, which is relevant for understanding the environmental impact and degradation of such compounds (Neilson et al., 1988).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-hydroxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-11(8-16)14(17)13(7-12)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFREXKCUIXEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40790332 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |
CAS RN |
697302-70-8 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)



![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)


![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)


